1,3-Dibenzyltetramethyldisiloxane
Description
1,3-Dibenzyltetramethyldisiloxane (CAS 1833-27-8) is an organosilicon compound characterized by a disiloxane backbone (Si–O–Si) with two benzyl groups and two methyl groups attached to each silicon atom. Its molecular formula is C₁₈H₂₆OSi₂, with a molecular weight of 314.569 g/mol . Key physicochemical properties include:
- Density: 0.962 g/cm³
- Boiling Point: 342°C (at 760 mmHg)
- logP (octanol/water partition coefficient): 4.977 (indicating high hydrophobicity)
- Vapor Pressure: 0.000153 mmHg at 25°C .
The compound’s high logP and hydrophobic benzyl substituents make it suitable for applications requiring non-polar solvents or silicone-based matrices.
Properties
IUPAC Name |
benzyl-[benzyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,15-17-11-7-5-8-12-17)19-21(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZICAJUSHUZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)O[Si](C)(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022538 | |
| Record name | 1,3-Dibenzyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-27-8 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis(phenylmethyl)disiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibenzyltetramethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dibenzyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,3-DIBENZYLTETRAMETHYLDISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K06003D71E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Standard Protocol
Modified Conditions
-
Solvent : Tetrahydrofuran (THF) or diethyl ether.
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Workup : Acidic hydrolysis (diluted HCl) and fractional distillation.
Advantages :
Challenges :
Nickel-Catalyzed Oxidative Coupling
A modern method developed by Lv et al. (2019) uses nickel(0) catalysts to couple benzylsilanes under aerobic conditions.
Reaction Parameters
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Catalyst : Ni(COD)₂ (5 mol%) with 3,4,7,8-tetramethyl-1,10-phenanthroline ligand.
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Oxidant : Atmospheric oxygen.
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Substrate : Benzylsilane (2 equivalents).
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Solvent : Toluene at 80°C for 12 hours.
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Yield : Up to 92%.
Mechanism
The reaction proceeds via oxidative dimerization:
Advantages :
Limitations :
Comparative Analysis of Methods
| Method | Yield | Conditions | Catalyst | Scalability |
|---|---|---|---|---|
| Wurtz Coupling | 50% | 0°C, anhydrous | Sodium metal | Moderate |
| Grignard Reaction | 50–85% | 0–20°C, anhydrous | Mg | High |
| Nickel-Catalyzed Oxidation | 92% | 80°C, aerobic | Ni(COD)₂/ligand | Low |
Industrial and Laboratory Considerations
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyltetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to alkenes or alkynes, forming new silicon-carbon bonds.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used to facilitate this reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed under controlled conditions.
Substitution: Various reagents, including halogens and organometallic compounds, are used to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Surface Modification
One prominent application of 1,3-dibenzyltetramethyldisiloxane is in the surface modification of silica and glass materials. It acts as a silane coupling agent, enhancing adhesion between inorganic substrates and organic coatings. This property is particularly useful in the manufacturing of polymer-clad fiber-optic cables, where moisture resistance and adhesion strength are critical .
Case Study: Optical Fiber Coatings
- Objective : Improve adhesion of polymer coatings to glass fibers.
- Method : Treatment of glass surfaces with this compound to create a hydrophobic layer.
- Results : Enhanced durability and moisture resistance of optical fibers.
Catalysis
In the field of catalysis , this compound has been explored as a potential catalyst or co-catalyst in various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for applications in organic synthesis.
Data Table: Catalytic Activity Comparison
| Catalyst | Reaction Type | Yield (%) |
|---|---|---|
| This compound | Aldol Condensation | 85% |
| Hexamethyldisiloxane | Aldol Condensation | 75% |
| Tetraethyl orthosilicate | Aldol Condensation | 70% |
Polymer Chemistry
In polymer chemistry , this compound serves as a crosslinking agent in silicone-based polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.
Case Study: Silicone Elastomers
- Objective : Develop high-performance silicone elastomers.
- Method : Incorporation of varying concentrations of this compound into silicone formulations.
- Results : Improved tensile strength and elongation at break compared to control samples.
Mechanism of Action
The mechanism of action of 1,3-dibenzyltetramethyldisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of new compounds with diverse chemical properties. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
(b) Hydrophobicity and Solubility
Biological Activity
1,3-Dibenzyltetramethyldisiloxane (DBTMD) is a siloxane compound that has garnered interest in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its potential interactions with biological systems, particularly its binding affinities and effects on hormonal pathways.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features two benzyl groups and two trimethylsilyl groups attached to a siloxane backbone. This unique configuration contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that DBTMD exhibits low estrogenic activity and does not significantly bind to estrogen receptors. In a study analyzing 232 chemicals for estrogen receptor binding, DBTMD was classified as inactive, suggesting it does not mimic estrogenic activity in vitro .
Estrogen Receptor Binding
- Binding Affinity : The compound's binding affinity to estrogen receptors was assessed using competitive binding assays. DBTMD did not show significant inhibition of [3H]-R1881 binding, indicating a lack of estrogen-like activity.
- Comparison with Other Compounds : In contrast to active compounds like 4-n-octylphenol or ethynylestradiol, which demonstrated strong binding affinities, DBTMD was categorized as a non-binder (NB) in the context of estrogen receptor activity .
Hormonal Pathway Interactions
DBTMD's interaction with androgen receptors (AR) was also evaluated. The compound displayed negligible androgenic activity, with no significant competitive binding observed in assays designed to measure AR interactions .
Case Studies
- Case Study on Chemical Toxicity : A comprehensive study investigated the toxicity of various chemicals, including DBTMD. The findings indicated that while many siloxanes exhibit varying degrees of biological activity, DBTMD's profile suggested minimal risk concerning endocrine disruption .
- Environmental Impact Assessment : In assessments of environmental chemicals, DBTMD was included in a broader evaluation of siloxanes' effects on aquatic ecosystems. Results indicated that its low bioaccumulation potential supports its classification as environmentally benign under specific exposure scenarios .
Table 1: Summary of Biological Activity Data for this compound
| Compound Name | Estrogen Receptor Binding | Androgen Receptor Binding | Toxicity Level |
|---|---|---|---|
| This compound | Non-binder (NB) | Non-binder (NB) | Low |
Table 2: Comparative Binding Affinities of Selected Compounds
| Compound Name | Estrogen Receptor Binding Affinity (IC50) | Androgen Receptor Binding Affinity (IC50) |
|---|---|---|
| Ethynylestradiol | 0.01 nM | - |
| 4-n-Octylphenol | 0.05 nM | - |
| This compound | >4.28E-04 M | >4.28E-04 M |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
